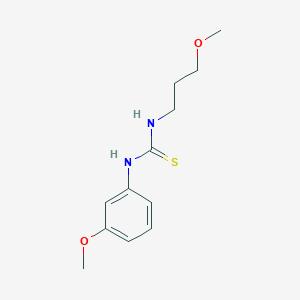
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized by several methods, including the reaction of 3-methoxyphenyl isothiocyanate with 3-methoxypropylamine.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and angiogenesis. In neuroprotection, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the production of reactive oxygen species and the activation of inflammatory signaling pathways. In diabetes treatment, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to enhance insulin signaling and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to induce apoptosis and inhibit angiogenesis, leading to a reduction in tumor growth. In neuroprotection, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to reduce oxidative stress and inflammation, leading to a preservation of neuronal function. In diabetes treatment, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity, leading to better glycemic control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which may pose challenges for certain experiments. Additionally, the optimal concentration of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea may vary depending on the specific application, and further studies are needed to determine the optimal dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. In cancer research, further studies are needed to determine the efficacy of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea in different cancer types and to elucidate its mechanism of action. In neuroprotection, further studies are needed to determine the optimal dose and duration of treatment and to investigate the potential of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea as a therapeutic agent for neurodegenerative diseases. In diabetes treatment, further studies are needed to determine the long-term effects of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea and to investigate its potential as a therapeutic agent for type 2 diabetes. Additionally, further studies are needed to optimize the synthesis method of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea and to investigate its potential applications in other fields, such as cardiovascular disease and inflammation.
In conclusion, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully elucidate the potential of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea as a therapeutic agent in various fields.
Métodos De Síntesis
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea can be synthesized by several methods, including the reaction of 3-methoxyphenyl isothiocyanate with 3-methoxypropylamine. In this reaction, the isothiocyanate group of 3-methoxyphenyl isothiocyanate reacts with the amine group of 3-methoxypropylamine to form N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea. The reaction can be carried out in various solvents, including ethanol, chloroform, and dichloromethane, and at different temperatures and reaction times to optimize the yield of N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been studied for its potential applications in various fields, including cancer research, neuroprotection, and diabetes treatment. In cancer research, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In diabetes treatment, N-(3-methoxyphenyl)-N'-(3-methoxypropyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(3-methoxypropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-15-8-4-7-13-12(17)14-10-5-3-6-11(9-10)16-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVNPYFRGQNAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(3-methoxypropyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

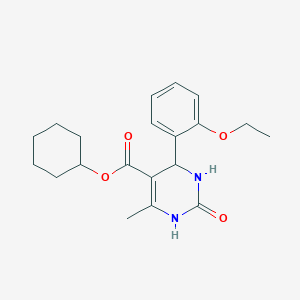
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)
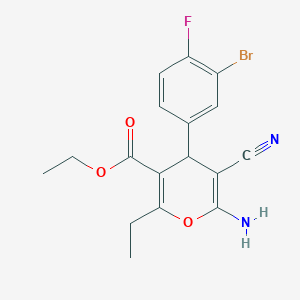
![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
![1-(2-chlorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143798.png)
![2-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5143803.png)
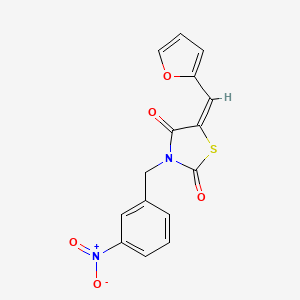
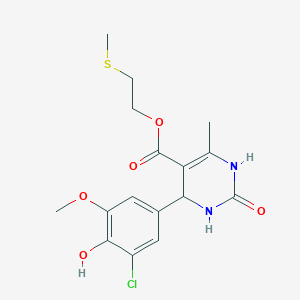
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5143831.png)